4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide
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Description
4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as MPTQ, it is a member of the quinazoline family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Antifungal and Antibacterial Applications
- Quinazolinone derivatives have been evaluated for their antifungal activities, suggesting potential applications in developing new antifungal agents (M. Shivan & B. S. Holla, 2011). Additionally, novel quinazoline derivatives have shown significant antibacterial and antifungal activity, highlighting their potential in addressing microbial resistance (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
Antileishmanial Activity
- Substituted quinazoline derivatives have been synthesized and evaluated for their antileishmanial activity, demonstrating potential as lead compounds for treating Leishmaniasis (K. Agarwal, V. Sharma, Nishi Shakya, & Suman Gupta, 2009).
Antitubercular Agents
- The 2,4-diaminoquinazoline class of compounds has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, indicating potential applications in tuberculosis drug discovery (J. Odingo et al., 2014).
Antimalarial and Antihypertensive Agents
- A versatile synthesis approach has been developed for deoxyfebrifugine, an antimalarial alkaloid analogue, suggesting applications in malaria treatment. Similarly, piperidine derivatives with a quinazoline ring system have been synthesized and tested for antihypertensive activity, indicating potential use in managing hypertension (J. Michael, C. B. Koning, & Daniel P Pienaar, 2006); (H. Takai et al., 1986).
Inhibitors of Blood Platelet cAMP Phosphodiesterase
- Research has identified potent, water-soluble inhibitors of human blood platelet cAMP phosphodiesterase from 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives, suggesting applications in the development of antithrombotic therapies (N. Meanwell et al., 1993).
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-piperidin-1-yl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3S/c1-16-9-11-17(12-10-16)15-25-21-22-19-8-4-3-7-18(19)20(23-21)24-13-5-2-6-14-24/h9-12H,2-8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCMEKPAFKHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzyl 4-piperidino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide |
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